(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Catalog No.
S679243
CAS No.
46032-98-8
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

CAS Number

46032-98-8

Product Name

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

IUPAC Name

(1R,2R)-2-amino-1-phenylpropane-1,3-diol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m1/s1

InChI Key

JUCGVCVPNPBJIG-RKDXNWHRSA-N

SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O

Synthesis of Chiral Ligands

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be used as a precursor for the synthesis of diaryl sulfides, which further serve as building blocks for the creation of chiral ligands. These ligands are crucial components in asymmetric synthesis, a technique used to obtain specific enantiomers (mirror image forms) of chiral molecules.One example is the synthesis of sulfimides and N-tosylsulfimides, which act as efficient chiral ligands in various catalytic reactions. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:

Production of (S,S)-Reboxetine

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol serves as a key starting material for the synthesis of (S,S)-Reboxetine. This compound is a selective norepinephrine reuptake inhibitor (NRI) medication used to treat major depressive disorder. The (S,S) enantiomer is the active form of Reboxetine, and the use of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol allows for the targeted synthesis of this specific form. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:

Preparation of L-2-Mercaptosuccinic Acid

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be employed in the synthesis of L-2-Mercaptosuccinic acid. This compound holds potential applications in the development of polyesters with specific functionalities, including the presence of a mercapto group (containing a sulfhydryl group, -SH). The introduction of this group can influence the properties of the resulting polymer, making it potentially useful in various fields. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral amino alcohol with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. It is recognized for its unique stereochemistry, specifically the (1R,2R) configuration, which imparts specific biological and chemical properties. This compound appears as a yellow crystalline powder with a melting point ranging from 112 to 118 °C and exhibits optical activity, indicated by an alpha value of -39 º in 1N HCl solution .

The compound is also known by various synonyms, including (1R,2R)-2-amino-1-phenylpropane-1,3-diol and (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol. Its structure features a phenyl group attached to a propanediol backbone, making it an important building block in organic synthesis .

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol itself does not have a known biological mechanism of action. Its significance lies in its role as a precursor molecule for the synthesis of other bioactive compounds like (S,S)-Reboxetine, which acts as a neurotransmitter reuptake inhibitor [].

Due to its functional groups. It serves as a precursor for synthesizing:

  • Diarylsulfides: These are utilized in the preparation of sulfimides and N-tosylsulfimides.
  • (S,S)-Reboxetine: A selective norepinephrine reuptake inhibitor used in treating depression.
  • L-2-Mercaptosuccinic acid: This compound is significant in the synthesis of polyesters containing mercapto groups .

The compound can also act as a catalyst in the formation of aryl ketones, showcasing its versatility in organic reactions .

The biological activity of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol primarily stems from its structural similarity to neurotransmitters and its ability to modulate biological pathways. As a precursor for (S,S)-Reboxetine, it plays a role in enhancing norepinephrine levels in the brain, which is crucial for mood regulation and cognitive function . Additionally, its chiral nature allows it to interact selectively with various biological targets, making it valuable in pharmaceutical applications.

Several synthesis methods have been developed for (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol:

  • Reductive Amination: This method involves the reaction of phenylacetaldehyde with ammonia or an amine followed by reduction.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to introduce the desired stereochemistry during the formation of the compound.
  • Enzymatic Methods: Employing enzymes that can selectively catalyze the formation of this amino alcohol from suitable precursors .

These methods highlight the compound's accessibility for research and industrial purposes.

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has several applications:

  • Pharmaceutical Industry: As a building block for drugs like (S,S)-Reboxetine.
  • Organic Synthesis: Used as a chiral ligand and catalyst in asymmetric synthesis processes.
  • Research Tool: Employed in proteomics and other biochemical studies due to its ability to modulate biological systems .

Interaction studies involving (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol have shown that it can influence neurotransmitter systems due to its structural similarities with biologically active compounds. Research indicates its potential effects on norepinephrine reuptake mechanisms and other neurotransmitter pathways. These interactions are critical for understanding its therapeutic potential and side effects when used as a drug precursor .

Several compounds share structural similarities with (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S,S)-ReboxetineC17H21NO3Selective norepinephrine reuptake inhibitor
(2S,3S)-PhenylserinolC9H13NO2Different stereochemistry affecting biological activity
(S,R)-PhenylalanineC9H11NO2Essential amino acid involved in protein synthesis
(S,S)-SerineC3H7NO3Non-aromatic amino acid important in metabolism

The uniqueness of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol lies in its specific stereochemical configuration and its role as a versatile building block for synthesizing biologically active compounds while maintaining chirality necessary for selective interactions in biological systems .

XLogP3

-0.2

UNII

7Q33891T0E

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

46032-98-8

Wikipedia

Threo-(-)-2-amino-1-phenyl-1,3-propanediol

Dates

Modify: 2023-08-15

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